Colchicide
Description
Historical Context and Early Investigations
The history of colchicine (B1669291) dates back centuries, with its use in crude extracts for the treatment of gout documented for nearly 2000 years. sci-hub.se Colchicine was first isolated in 1820 by French chemists P. S. Pelletier and J. B. Caventou from the Colchicum autumnale plant, commonly known as the autumn crocus. wikipedia.orgresearchgate.net By 1833, P. L. Geiger had purified the active ingredient, naming it colchicine. wikipedia.org The determination of colchicine's complex structure was a lengthy process, with significant contributions made in the mid-20th century, leading to its full synthesis in 1959. wikipedia.org Early investigations focused on the properties of colchicine extracted from natural sources.
Colchicide as a Colchicine Analog: Structural Relationship and Rationale for Study
This compound is defined as a colchicine analog in which the methoxy (B1213986) group at the C-10 position of the tropolone (B20159) ring (C-ring) is replaced by a hydrogen atom. nih.govnih.govresearchgate.net This structural modification distinguishes it from colchicine, which possesses a methoxy group at this position. The chemical structure of colchicine consists of three fused rings: a trimethoxyphenyl A-ring, a seven-membered B-ring with an acetamide (B32628) group at C-7, and a tropolone C-ring. sci-hub.seresearchgate.net this compound shares this fundamental tricyclic framework, with the key difference residing in the substitution pattern of the C-ring.
The rationale for studying colchicine analogs like this compound stems from the desire to explore how structural variations influence chemical properties and interactions with biological targets. researchgate.net Modifications to the colchicine scaffold are investigated to understand their impact on factors such as binding affinity, metabolic stability, and other physicochemical characteristics relevant to chemical research.
The chemical structure of Colchicine is represented by the molecular formula C₂₂H₂₅NO₆. wikipedia.orgresearchgate.netuni.lunih.gov this compound has the molecular formula C₂₁H₂₃NO₅. uni.lu This difference in elemental composition directly reflects the absence of one carbon and two hydrogen atoms and one oxygen atom in this compound compared to colchicine, consistent with the replacement of a methoxy (OCH₃) group by a hydrogen (H) atom.
Scope and Significance of this compound Research in Medicinal Chemistry
The research on this compound within medicinal chemistry primarily focuses on understanding its chemical behavior and its interaction with key biological molecules, particularly tubulin. Given the established role of colchicine as a microtubule inhibitor that binds to tubulin, studies on this compound aim to elucidate how the structural change at the C-10 position affects this crucial interaction. wikipedia.orgresearchgate.netdrugbank.comontosight.ai
Research findings indicate that this compound competitively inhibits the binding of colchicine to tubulin and also acts as an inhibitor of tubulin assembly. researchgate.net Kinetic studies have been performed to investigate the binding of this compound to tubulin, revealing specific binding constants and rates of isomerization that differ from those of colchicine. nih.govnih.gov These studies contribute to the broader understanding of the structural requirements for tubulin binding within the colchicinoid class of compounds.
Furthermore, research into this compound includes investigations into its synthesis. A novel synthesis method for this compound and its analogs has been developed from thiocolchicine (B1684108) and related compounds. scilit.comacs.org These synthetic studies are significant for providing access to this compound and other modified colchicinoids for further chemical and biological evaluation.
The significance of this compound research lies in its contribution to the structure-activity relationship studies of colchicinoids. By examining how the absence of the C-10 methoxy group impacts its chemical properties and interaction with tubulin, researchers gain valuable insights into the molecular determinants of colchicinoid activity. This knowledge is fundamental for the rational design and synthesis of new colchicine analogs with potentially tailored chemical and biological profiles for research purposes.
Detailed research findings on the binding kinetics of this compound to tubulin have been reported. The binding is accompanied by a quenching of protein fluorescence. nih.govnih.govresearchgate.net The observed rate constant for this process shows a non-linear increase with the total concentration of this compound. nih.govnih.gov This allowed for the determination of a binding constant for an initial binding site (K₁) and the rate constant for a subsequent isomerization step (k₂). nih.govnih.gov
| Compound | Structural Modification (vs Colchicine) | K₁ (M⁻¹) at 25°C | k₂ (s⁻¹) at 25°C |
| This compound | C-10 Methoxy replaced by Hydrogen | 5300 ± 300 | 0.071 ± 0.002 |
| Colchicine | - | - | - |
Note: Data for Colchicine's binding kinetics are not directly comparable in the same format from the provided sources, but the research highlights that the parameters for this compound are substantially different from those of colchicine itself. nih.govnih.gov
The synthesis of this compound has been achieved through various routes. One reported method involves the desulfurization of thiocolchicine using Raney nickel in a hydrogen atmosphere, followed by oxidation to yield 10-demethoxycolchicine (this compound). scilit.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-12(23)22-17-9-8-13-10-18(25-2)20(26-3)21(27-4)19(13)15-7-5-6-14(24)11-16(15)17/h5-7,10-11,17H,8-9H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPCQFIROMOQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=CC(=O)C=C13)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50966122 | |
| Record name | N-(1,2,3-Trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50966122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-15-0, 86436-50-2 | |
| Record name | Colchicide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Colchicide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086436502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COLCHICIDE.HCL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1,2,3-Trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50966122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Colchicide and Its Derivatives
Established Synthetic Pathways for Colchicide
The synthesis of this compound has been explored through various routes, with the desulfurization of thiocolchicine (B1684108) precursors being a notable approach.
Desulfurization of Thiocolchicine Precursors
A reported method for the synthesis of this compound involves the desulfurization of thiocolchicine. This process typically utilizes Raney nickel in a hydrogen atmosphere. scilit.comnih.gov The desulfurization of thiocolchicine (C22H25NO5S) with Raney nickel under a hydrogen atmosphere yields tetrahydromethoxycolchicine (C22H31NO5). scilit.comnih.gov This intermediate is then oxidized to 10-demethoxycolchicine, which is this compound (C21H23NO5), using palladium on carbon (Pd/C) in refluxing toluene. scilit.comnih.gov
| Step | Reactant | Reagent/Conditions | Product | Yield | Reference |
| 1. Desulfurization | Thiocolchicine | Raney nickel, H₂ atmosphere | Tetrahydromethoxycolchicine | Not specified | scilit.comnih.gov |
| 2. Oxidation to this compound | Tetrahydromethoxycolchicine | Pd/C, refluxing toluene | This compound | Not specified | scilit.comnih.gov |
It is important to note that earlier preparations of this compound from thiocolchicine using Raney nickel in an aerial atmosphere were found to be contaminated with 1-2% thiocolchicine. scilit.comresearchgate.net
Other Reported Synthetic Routes to this compound
While the desulfurization of thiocolchicine is a documented route, other synthetic strategies for constructing the colchicinoid scaffold, which could potentially be adapted for this compound synthesis, have been explored. The challenging tricyclic 6-7-7 core of colchicinoids has been efficiently constructed using methods such as intramolecular oxidopyrylium-mediated [5+2] cycloaddition reactions. rsc.orgnih.govscispace.comrsc.org Transition metal-catalyzed carbocyclization and cycloaddition reactions, including Rh(I)-catalyzed [2+2+2+1] cycloadditions of o-phenylenetriynes with carbon monoxide, have also been investigated for the one-step formation of the fused tropone (B1200060) system present in colchicinoids. nih.gov
Synthesis of this compound Analogs and Congeners
The synthesis of this compound analogs and congeners involves structural modifications to the core colchicinoid structure to explore variations in properties. nih.gov
Strategies for Structural Modification and Diversification
Strategies for the structural modification and diversification of colchicinoids, including potential routes to this compound analogs, often focus on altering the substituents on the A, B, and C rings. mdpi.comnih.gov Modifications at the C-7 position of the B-ring, where the acetamide (B32628) group is located in colchicine (B1669291) and this compound, are common. mdpi.comnih.gov For instance, new colchicinoids with a variable triazole unit at C-7 have been synthesized using Cu(I)-catalyzed 1,3-dipolar cycloaddition (click chemistry) of a colchicine-derived azide (B81097) with various alkynes. nih.gov The replacement of the 10-methoxy group in colchicine with other functionalities, such as N(CH3)2, has also been explored to create analogs with altered properties. asianpubs.org Additionally, modifications to the tropolone (B20159) C-ring are possible. mdpi.com
Polymer conjugation has been employed as a strategy to improve the aqueous solubility of colchicinoids, which can be relevant for the development of prodrugs. tandfonline.com This involves modifying the molecular structure, for example, at the acetamido moiety, to create a functional handle for conjugation. tandfonline.com
Chemo- and Regioselective Synthesis Approaches
Achieving chemo- and regioselectivity is crucial in the synthesis of complex colchicinoids and their analogs due to the presence of multiple reactive functional groups and the need to control the formation of specific isomers. Regioselective demethylation of colchicine and thiocolchicine has been reported to yield corresponding 3-demethyl derivatives. nih.govresearchgate.net Palladium-mediated ring homologation reactions have been utilized in the synthesis of colchicine analogs, allowing for the controlled formation of the seven-membered C ring. marquette.edu These reactions can be employed stoichiometrically or catalytically to produce substituted cycloheptadienes or 4-aryl-tropones, which can then be further functionalized. marquette.edu
Advances in Enantioselective Synthesis Related to Colchicinoids and Analogs
Enantioselective synthesis aims to produce a specific stereoisomer of a chiral compound. Colchicinoids, including colchicine, possess a stereocenter at C-7 and a stereogenic axis, making enantioselective synthesis a significant challenge. rsc.orgscispace.com Recent advances have led to concise, enantioselective, and scalable total syntheses of (-)-colchicine with high enantiomeric excess. rsc.orgnih.govscispace.comrsc.orgresearchgate.netresearchgate.net These syntheses often involve key steps that efficiently introduce the challenging tricyclic 6-7-7 core with control over stereochemistry. rsc.orgnih.govscispace.comrsc.org For example, intramolecular oxidopyrylium-mediated [5+2] cycloaddition reactions have been successfully applied in the enantioselective construction of the core scaffold. rsc.orgnih.govscispace.comrsc.org Asymmetric reductive amination with chiral tert-butanesulfinamide has also been used to synthesize chiral amine intermediates in the asymmetric synthesis of (-)-colchicine and its analogs. sioc-journal.cn These advancements are crucial for obtaining stereochemically pure colchicinoids for further study.
Molecular Interactions and Mechanistic Studies of Colchicide
Competitive Inhibition of Tubulin Binding by Colchicide
Studies have demonstrated that this compound acts as a competitive inhibitor of colchicine (B1669291) binding to tubulin researchgate.net. This indicates that this compound interacts with the same binding site on the tubulin dimer as colchicine. The binding of this compound to tubulin is characterized by specific kinetic parameters. Research has determined a binding constant (K1) for an initial binding site and a rate constant (k2) for a subsequent isomerization step at 25 °C nih.govportlandpress.com.
Modulation of Microtubule Assembly Dynamics
The binding of this compound to tubulin disrupts the normal processes of microtubule assembly and disassembly, collectively known as microtubule dynamics. This modulation is a key aspect of its biological activity.
Effect on Tubulin Polymerization and Depolymerization
While specific detailed data on the direct effects of this compound on tubulin polymerization and depolymerization rates are less extensively documented compared to colchicine in the immediate search results, its competitive binding to the colchicine site on tubulin strongly suggests a similar mechanism of action. Compounds that bind to the colchicine site are known to inhibit microtubule assembly. The formation of a tubulin-colchicine complex (and by analogy, a tubulin-Colchicide complex) is thought to poison the ends of growing microtubules, making further addition of tubulin dimers unfavorable and thereby inhibiting polymerization biorxiv.org.
Comparative Analysis with Colchicine's Microtubule-Disrupting Properties
A kinetic study comparing the binding of this compound and colchicine to tubulin revealed substantial differences in their kinetic and thermodynamic parameters, despite the relatively minor structural alteration nih.govportlandpress.com. For this compound, the binding to tubulin is accompanied by a quenching of protein fluorescence, exhibiting a monoexponential time dependence nih.govportlandpress.com. The observed rate constant increases non-linearly with the total concentration of this compound nih.govportlandpress.com.
The binding constant for the initial binding site (K1) for this compound was determined to be 5300 ± 300 M⁻¹ at 25 °C, with a rate constant for the subsequent isomerization (k2) of 0.071 ± 0.002 s⁻¹ nih.govportlandpress.com. These values differ from those reported for colchicine, indicating that the C-10 methoxy (B1213986) group plays a role in the kinetics of tubulin interaction nih.govportlandpress.com.
Table 1: Comparison of Tubulin Binding Kinetic Parameters for this compound and Colchicine (at 25 °C)
| Compound | Initial Binding Constant (K1) | Isomerization Rate Constant (k2) |
| This compound | 5300 ± 300 M⁻¹ | 0.071 ± 0.002 s⁻¹ |
| Colchicine | Data varies across studies; generally involves a fast initial step followed by a slower isomerization. biorxiv.orgresearchgate.net | Data varies across studies; generally slower than this compound's k2. biorxiv.orgresearchgate.net |
Cellular and Subcellular Effects in Non-Human Models
Given its mechanism of action as a tubulin-binding agent and its competitive inhibition of colchicine binding, this compound is expected to exert cellular and subcellular effects similar to those of colchicine, particularly in non-human models used for studying microtubule function. While direct detailed studies specifically on this compound's cellular effects in non-human models were not extensively provided in the search results, its potency in vivo has been noted semanticscholar.org.
Impact on Cellular Motility and Cytoskeletal Integrity
Microtubules are crucial components of the cytoskeleton, playing vital roles in maintaining cell shape, enabling cellular motility, and providing structural integrity patsnap.com. Compounds that disrupt microtubule dynamics, such as colchicine and, by extension, this compound, are known to impair these functions. Disruption of the microtubule network can lead to altered cell morphology and reduced cellular motility wikipedia.org.
Influence on Intracellular Trafficking Mechanisms
Intracellular trafficking, including processes like endocytosis and exocytosis, relies heavily on the microtubule network as a track for motor proteins wikipedia.org. Interference with microtubule assembly and dynamics by agents like colchicine can disrupt these transport mechanisms wikipedia.org. Therefore, this compound, by binding to tubulin and affecting microtubule dynamics, is likely to influence intracellular trafficking in non-human models, leading to impaired transport of vesicles and organelles.
Effects on Cell Cycle Progression (Preclinical Context)
Studies investigating the biological effects of colchicine analogues, including this compound, have explored their potential impact on cellular processes relevant to conditions such as inflammation and cancer. Given its structural similarity to colchicine, which is known for its antimitotic properties through tubulin binding, this compound's effects on cell cycle progression have been of interest in preclinical research researchgate.netresearchgate.net.
While direct, detailed studies focusing solely on this compound's effects on cell cycle progression in a preclinical context are not extensively documented in the immediate search results, its classification as a tubulin-binding agent and inhibitor of tubulin assembly strongly suggests an impact on mitosis researchgate.net. The inhibition of tubulin assembly by compounds like this compound disrupts microtubule dynamics, which is crucial for the formation of the mitotic spindle. This disruption can lead to mitotic arrest and ultimately inhibit cell proliferation.
Some research has evaluated this compound alongside other colchicine analogues for potential antitumor activity, considering factors like potency, toxicity, and tubulin binding scribd.com. However, one study re-evaluating this compound as a potential antitumor agent reported it and its analogues were inactive in a tubulin-binding assay, suggesting earlier observed activity might have been due to contamination scilit.com. This highlights a need for further clarification and consistent findings regarding this compound's direct impact on tubulin assembly and, consequently, cell cycle progression. Despite this, other sources consistently describe this compound as a competitive inhibitor of colchicine binding to tubulin and an inhibitor of tubulin assembly researchgate.netnih.gov.
Investigations into Binding Sites and Conformational Changes
Investigations into the molecular mechanisms of this compound have primarily focused on its interaction with tubulin. This compound is reported to bind at or near the colchicine binding site on tubulin researchgate.netcore.ac.uk. This binding is competitive with colchicine, indicating that both compounds interact with overlapping or closely located regions on the tubulin protein researchgate.net.
The binding of this compound to tubulin has been shown to be accompanied by a quenching of the protein fluorescence researchgate.netnih.gov. Kinetic studies have provided insights into the binding process. The decrease in fluorescence observed upon this compound binding exhibits a monoexponential time dependence nih.gov. This suggests a binding mechanism that involves at least two steps.
A kinetic study indicated that the binding of this compound to tubulin involves an initial binding step followed by a subsequent isomerization nih.gov. The observed rate constant for this process increases non-linearly with the total concentration of this compound nih.gov. This allowed for the determination of a binding constant for the initial binding site and the rate constant for the subsequent isomerization nih.gov.
Despite being a minor structural alteration from colchicine (replacement of a methoxy group with hydrogen), the kinetic and thermodynamic parameters of this compound binding to tubulin are reported to be substantially different from those of colchicine itself nih.gov.
The binding of colchicine analogues, including this compound, is implicated in inducing conformational changes in tubulin core.ac.uk. While the specific conformational changes induced by this compound have not been detailed in the provided search results, the binding of compounds to the colchicine site is generally associated with alterations in tubulin structure that affect its ability to polymerize into microtubules core.ac.ukplos.org. The different kinetic and thermodynamic parameters of this compound binding compared to colchicine suggest that while they may share a binding site, the exact nature of their interaction and the resulting conformational changes might differ, potentially leading to variations in their effects on microtubule dynamics.
The following table summarizes kinetic parameters for this compound binding to tubulin based on one study:
| Parameter | Value (at 25°C) | Unit | Citation |
| Initial Binding Constant (K1) | 5300 ± 300 | M⁻¹ | nih.gov |
| Isomerization Rate Constant (k2) | 0.071 ± 0.002 | s⁻¹ | nih.gov |
Note: Data extracted from a specific kinetic study on this compound binding to tubulin.
Further detailed structural and dynamic studies, such as X-ray crystallography or molecular dynamics simulations focused specifically on this compound-tubulin interactions, would provide a more comprehensive understanding of the binding pose and the precise conformational changes induced by this compound.
Spectroscopic and Chiroptical Characterization of Colchicide
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophoric Properties
UV-Vis spectroscopy is a fundamental tool for investigating the electronic transitions within molecules, particularly those containing chromophores. The colchicinoid structure, present in colchicide and its dimers, contains extended π-systems that act as chromophores, leading to characteristic absorption bands in the UV-Vis region.
Studies comparing the UV absorption spectra of this compound (a monomeric unit) with its dimeric counterpart, 10,10'-bithis compound, reveal significant differences. The UV and CD bands for 10,10'-bithis compound in the low- and medium-energy spectral range (λ > 300 nm) exhibit a red shift of approximately 50 nm compared to this compound nih.govnih.gov. This red shift is likely a consequence of the extended conjugation resulting from the coupling of the two colchicinoid moieties in the dimer nih.govnih.gov. Similarly, 9,9'-biisothis compound shows a comparable trend in the low- and medium-energy spectral range when compared to isothis compound nih.govnih.gov. The increased complexity observed in the UV/CD bands of the dimeric species further supports the notion of extensive conjugation nih.govnih.gov.
UV-Vis spectrophotometry is a widely used technique for studying compounds like colchicine (B1669291) and its analogs, providing information on absorption bands and their intensities, which are dependent on the molecular structure and concentration.
Circular Dichroism (CD) Spectroscopy for Stereochemical Elucidation
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, providing information about their stereochemistry and conformation based on the differential absorption of left- and right-circularly polarized light nih.govnih.gov. For molecules with multiple chromophores, such as bicolchicides and biisocolchicides, the interplay between these units can lead to characteristic CD spectral features, including exciton (B1674681) couplets, which are indicative of their spatial arrangement nih.gov.
Chiroptical Behavior of this compound and Bicolchicides/Biisocolchicides
The chiroptical behavior of this compound, 10,10'-bithis compound, and 9,9'-biisothis compound has been investigated using CD spectroscopy. While this compound itself shows CD bands, no CD couplet was observed for this monomeric compound nih.govnih.gov.
In contrast, the dimeric compounds exhibit more complex and intense CD spectra due to the coupling of the chromophores. For 10,10'-bithis compound, in solvents like ethanol (B145695) (EtOH) and 2,2,2-trifluoroethanol (B45653) (TFE), the CD spectrum shows strongly negative minima at lower wavelengths, changes sign around 240 nm, and becomes positive at higher energies nih.govnih.gov. These features suggest the presence of an incompletely measured negative exciton couplet nih.govnih.gov.
9,9'-Biisothis compound also displays distinct CD behavior. In alcoholic media such as EtOH and TFE, a positive couplet-like band appears below 300 nm nih.govnih.gov. The CD characteristics of the coupling products (bithis compound and biisothis compound) differ significantly from their monomeric building blocks (this compound and isothis compound), highlighting the impact of dimerization and the resulting chromophore interactions on their chiroptical properties nih.govnih.gov. The absolute configuration of the colchicinoid and isocolchicinoid units is (Ra, 7S) nih.gov.
Solvent Effects on Chiroptical Responses and Conformer Interconversion
A notable aspect of the chiroptical behavior of bicolchicides and biisocolchicides is their dramatic sensitivity to the nature of the solvent medium nih.govnih.gov. 10,10'-Bithis compound is significantly more sensitive to solvent changes than this compound nih.govnih.gov.
The CD spectra of 9,9'-biisothis compound are particularly affected by solvent composition. Even small changes in the composition of solvent mixtures, such as acetonitrile (B52724) (MeCN)/water (H₂O), induce dramatic modifications in the CD bands nih.govnih.gov. This solvent dependence is far more pronounced for 9,9'-biisothis compound than for isothis compound nih.govnih.gov.
Furthermore, 9,9'-biisothis compound exists as an equilibrium mixture of two atropisomers, designated 5a and 5b, which can interconvert nih.gov. This phenomenon, analogous to the mutarotation observed for isocolchicine, contributes to the complexity of its chiroptical behavior nih.gov. While the ratio of these atropisomers in MeCN/H₂O mixtures remains relatively constant across different compositions, the significant changes in the CD spectra suggest that solvent effects influence the conformational ensemble or the specific interactions of the solvent with different conformers nih.gov. The presence of isodichroic points in the CD spectra of 9,9'-biisothis compound in MeCN/H₂O mixtures indicates that the observed spectra result from a combination of underlying spectra nih.gov.
The following table summarizes some qualitative observations regarding the UV-Vis and CD spectral features:
| Compound | UV-Vis Absorption Features | CD Features (General) | Solvent Sensitivity |
| This compound | Characteristic bands | CD bands present, no observed couplet nih.govnih.gov. | Less sensitive. |
| 10,10'-Bithis compound | Red shift (~50 nm) vs. This compound nih.govnih.gov. | Negative minima, sign change, potential exciton couplet nih.govnih.gov. | More sensitive. |
| 9,9'-Biisothis compound | Similar trend to isothis compound at low/medium energy nih.govnih.gov. | Positive couplet-like band below 300 nm (in alcohols) nih.govnih.gov. | More sensitive. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and dynamics of organic molecules. For this compound and its derivatives, NMR provides detailed information about the chemical environment of individual atoms, allowing for structural assignment and the identification of different conformers.
In the case of 9,9'-biisothis compound, ¹H NMR spectroscopy has been crucial in demonstrating the existence of an equilibrium mixture of two atropisomers, 5a and 5b nih.gov. The ¹H NMR spectra of 9,9'-biisothis compound in CDCl₃ showed signals that could be assigned to these two conformers. The ratio of these atropisomers was determined based on the peak areas in the ¹H NMR spectra.
NMR spectroscopy has also been used in broader studies of colchicine and its analogs for structural and conformational analysis. Solvent and concentration effects on the NMR spectra of colchicine have been noted, which can be related to phenomena like monomer/dimer equilibria.
Advanced Spectroscopic Techniques for Elucidating Molecular Conformation
Beyond standard UV-Vis, CD, and NMR, advanced spectroscopic techniques and computational methods are employed to gain deeper insights into the molecular conformation of colchicinoids.
Time-Dependent Density Functional Theory (TD-DFT) calculations have been utilized to interpret the CD spectra of biisothis compound atropisomers. While these calculations could satisfactorily reproduce the CD spectrum in the 300–450 nm region, accurately modeling the solvent medium for higher energies proved challenging.
Density Functional Theory (DFT) calculations have also been applied to determine the geometry-optimized structures and relative stabilities of the 9,9'-biisothis compound atropisomers (5a and 5b). These calculations provided insights into the conformational preferences of the dimers.
Preclinical Research Models and Methodologies for Colchicide Evaluation
In Vitro Assays for Tubulin Binding and Microtubule Polymerization Inhibition
Colchicide, also known as 10-demethoxycolchicine, is a structural analogue of colchicine (B1669291) nih.govportlandpress.comguidechem.com. Colchicine is well-established as a compound that binds to tubulin, the protein subunit that forms microtubules, thereby inhibiting microtubule polymerization nih.govresearchgate.netnih.gov. Given this structural similarity, in vitro assays investigating the interaction of this compound with tubulin and its impact on microtubule dynamics are fundamental to understanding its mechanism.
Studies have specifically examined the binding of this compound to tubulin nih.govportlandpress.com. This compound binds to tubulin, and this binding is accompanied by a quenching of protein fluorescence nih.govportlandpress.com. Kinetic studies have shown that the binding of this compound to tubulin exhibits monoexponential time dependence nih.govportlandpress.com. The observed rate constant increases non-linearly with the total concentration of this compound, allowing for the determination of binding parameters nih.govportlandpress.com.
Research indicates a binding constant for an initial binding site (K₁) of 5300 ± 300 M⁻¹ and a rate constant for the subsequent isomerization (k₂) of 0.071 ± 0.002 s⁻¹ at 25 °C nih.govportlandpress.com. Despite being a minor alteration from colchicine (replacement of the C-10 methoxy (B1213986) group with a hydrogen atom), the kinetic and thermodynamic parameters of binding for this compound are substantially different from those of colchicine itself for both steps of the binding process nih.govportlandpress.com.
However, some research suggests that the tubulin-binding activity previously attributed to this compound might have been due to contamination with thiocolchicine (B1684108) scilit.com. A novel synthesis route for this compound that yielded material free of thiocolchicine resulted in a compound found to be inactive in a tubulin-binding assay scilit.com. This highlights the importance of compound purity in preclinical evaluations.
Data on the kinetic parameters of this compound binding to tubulin at 25 °C include:
| Parameter | Value | Unit |
| K₁ (initial binding site constant) | 5300 ± 300 | M⁻¹ |
| k₂ (isomerization rate constant) | 0.071 ± 0.002 | s⁻¹ |
These in vitro binding assays provide crucial insights into the direct molecular interaction between this compound and its primary target, tubulin.
Cellular Assays for Cytoskeletal Dynamics and Cell Cycle Analysis (Non-Human Cells)
Following the assessment of tubulin binding in vitro, cellular assays are employed to evaluate the functional consequences of this interaction within a living cell context. For compounds targeting tubulin like this compound, these assays typically involve examining changes in cytoskeletal structure and the impact on the cell cycle, particularly in rapidly dividing cells. While specific detailed findings for this compound in non-human cell lines regarding these assays are not extensively detailed in the provided information, the methodologies applied to colchicine and related colchicinoids are highly relevant and would be standard for this compound evaluation.
Tubulin-binding agents are known to disrupt microtubule formation, which is essential for various cellular processes, including maintaining cell shape, intracellular transport, and cell division nih.govnih.gov. Cellular assays can utilize microscopy techniques to visualize the microtubule network and observe changes induced by this compound. Immunofluorescence staining of tubulin allows for the assessment of microtubule depolymerization or changes in their organization nih.gov.
Furthermore, the disruption of microtubule dynamics by tubulin-binding agents leads to mitotic arrest, primarily at the G2/M phase of the cell cycle, as the spindle apparatus required for chromosome segregation cannot properly form nih.gov. Cell cycle analysis, often performed using flow cytometry, can quantify the proportion of cells in different phases of the cell cycle and detect accumulation in mitosis nih.gov. These assays are typically conducted using various non-human cell lines, including cancer cell lines, to evaluate the compound's cytotoxic potential related to its antimitotic activity.
Although direct data on this compound's effects in these specific cellular assays in non-human cells are not provided, its classification as a colchicine analogue targeting tubulin suggests that it would be evaluated using these standard methodologies to determine its effects on cytoskeletal dynamics and cell cycle progression.
Biochemical Assays for Molecular Pathway Modulation (e.g., Inflammasome Components in Cell Lines)
Beyond its primary interaction with tubulin, compounds structurally related to colchicine can influence various cellular signaling pathways. Colchicine itself has anti-inflammatory properties, partly mediated by inhibiting leukocyte activity and potentially by affecting inflammasome activation nih.gov. Given that this compound is a colchicine analogue with potential therapeutic applications ontosight.ai, biochemical assays are relevant to explore its modulation of molecular pathways, particularly those involved in inflammation.
Biochemical assays can be used to investigate the effects of this compound on specific protein targets or the activation status of signaling cascades in cell lines. For instance, assays measuring the expression levels or activation (e.g., phosphorylation) of key proteins in inflammatory pathways, such as components of the inflammasome (e.g., NLRP3, caspase-1, IL-1β), could be employed. Techniques like Western blotting, ELISA, or quantitative PCR can be used to assess changes in protein or mRNA levels.
While the provided information mentions this compound's potential anti-inflammatory properties ontosight.ai, specific data from biochemical assays demonstrating its direct impact on inflammasome components or other inflammatory pathways in cell lines are not detailed. However, based on the known activities of colchicine and the potential therapeutic relevance of this compound, these types of biochemical investigations would be a logical step in its preclinical evaluation to elucidate its broader cellular effects beyond tubulin binding.
In Vivo Preclinical Models for Studying Cellular and Molecular Effects
To bridge the gap between in vitro findings and potential clinical applications, in vivo preclinical models are utilized to study the effects of this compound in a more complex biological environment. These models allow for the assessment of the compound's impact on cellular and molecular processes within living organisms, as well as its potential efficacy in disease models.
Given that colchicine and its analogues have been investigated for various therapeutic applications, including as potential antitumor agents and for inflammatory conditions, relevant in vivo models would include those mimicking these disease states nih.govscilit.comuu.nlresearchgate.net.
For evaluating potential antitumor activity, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used researchgate.net. These models allow researchers to study the effect of the compound on tumor growth and cellular processes within the tumor microenvironment. While studies using colchicine derivatives in xenograft models have shown promising results researchgate.net, specific detailed findings for this compound in such models are not extensively provided in the search results, though its reevaluation as a potential antitumor agent has been mentioned scilit.com.
In vivo models of inflammatory conditions could also be relevant for studying this compound's potential anti-inflammatory effects ontosight.ai. These models might involve inducing inflammation in animals and then assessing the compound's ability to reduce inflammatory markers or alleviate symptoms.
Theoretical and Computational Studies on Colchicide
Molecular Docking and Dynamics Simulations of Colchicide-Tubulin Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to investigate the binding modes, affinities, and dynamic behavior of small molecules interacting with biological targets like proteins. Studies have extensively applied these methods to understand the interaction between tubulin and colchicine (B1669291) or its various analogs. plos.orgnih.govfrontiersin.orgnih.govresearchgate.netnih.govmdpi.comnih.gov These studies often involve determining preferred binding sites, estimating binding energies, and analyzing the stability of the protein-ligand complex over time. plos.orgnih.govfrontiersin.orgnih.govmdpi.com
While detailed molecular docking and dynamics simulation data specifically for this compound's interaction with tubulin were not prominently featured in the provided search results, this compound has been included in studies examining the kinetics of tubulin binding among colchicine analogs. Research indicates that this compound's binding to tubulin is kinetically different from some other colchicine analogs. nih.govresearchgate.netplos.org Furthermore, studies suggest that this compound exhibits low tubulin binding affinity wikimedia.org and its binding to tubulin may be ineffective compared to certain other colchicine analogues sci-hub.se. These findings imply that computational studies like docking and dynamics, if performed specifically on this compound, would likely reflect these lower affinity and potentially different interaction profiles compared to colchicine itself. However, specific data tables detailing binding energies or dynamic simulation parameters for this compound-tubulin interactions were not available in the provided context.
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are essential for understanding the electronic structure, charge distribution, and reactivity of molecules at a fundamental level. These calculations can provide insights into bond energies, molecular orbitals, reaction pathways, and spectroscopic properties. mdpi.comresearchgate.netskemman.is For compounds like colchicine and its analogs, QM calculations can help elucidate the factors governing their chemical behavior and interactions with biological systems.
While QM calculations, such as ab initio and Density Functional Theory (DFT) methods, have been applied to study the electronic properties and reactivity of colchicine and related troponoids capes.gov.brcnr.itresearchgate.net, specific detailed QM calculations focused solely on the electronic structure and reactivity of this compound were not extensively reported in the provided search results. Studies on related compounds have utilized QM calculations to analyze electron spin densities in radical anions capes.gov.brcnr.it and to understand conformational preferences and spectroscopic data researchgate.net. Applying similar QM approaches to this compound could provide valuable information about how the absence of the C-10 methoxy (B1213986) group influences its electronic properties and potential reactivity compared to colchicine.
Conformational Analysis and Energy Minimization Studies
Conformational analysis aims to understand the different spatial arrangements (conformations) a molecule can adopt and their relative energies. Energy minimization is a computational technique used to find stable conformations by optimizing the molecular geometry to reach a minimum on the potential energy surface. nih.govmarquette.edupolito.it These studies are crucial for understanding a molecule's flexibility and how its shape might influence its binding to a target protein.
Conformational analysis using molecular mechanics and dynamics simulations has been performed on colchicine and several of its analogs to explore their low-energy conformations and dynamic behavior. marquette.edunih.govacs.org These studies have investigated the flexibility of the different rings within the colchicine scaffold and how structural variations affect their conformations. marquette.edunih.govacs.org Energy minimization is also a standard initial step in molecular simulation workflows to relieve steric clashes and prepare structures for further analysis. nih.govnih.govnih.govpolito.it
While this compound is a colchicine analog, specific detailed conformational analysis and energy minimization studies focused exclusively on this compound were not prominently detailed in the provided search results. Studies have noted the isolation and chiroptical properties of atropisomers in both the isothis compound and this compound series acs.org. The conformational preferences of this compound, particularly the influence of the C-10 hydrogen on the flexibility and preferred orientations of the tricyclic system, would be a relevant area for computational investigation using energy minimization and conformational sampling techniques.
Predictive Modeling of Binding Affinity and Biological Activity
Predictive modeling, often utilizing techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning, aims to build models that can predict the binding affinity or biological activity of compounds based on their chemical structures or computed molecular properties. nih.govnih.govnih.govgenexplain.comqima-lifesciences.com These models can be used to screen large libraries of compounds and prioritize candidates for experimental testing.
Studies have employed computational approaches, including binding free energy calculations (such as MM-GBSA), molecular docking scores, and machine learning models, to predict the binding affinity of colchicine derivatives to tubulin isotypes and forecast their potential anticancer activity. plos.orgnih.govfrontiersin.orgnih.govnih.govnih.gov These models consider various molecular descriptors and interaction energies to estimate the strength of the interaction and the likelihood of a biological effect. nih.govnih.govgenexplain.comqima-lifesciences.com
Although this compound's low tubulin binding affinity has been noted wikimedia.org, specific detailed studies focused on developing or applying predictive models specifically for this compound's binding affinity to tubulin or its biological activity were not extensively presented in the provided search results. Predictive modeling efforts in the context of colchicine-binding site inhibitors primarily focus on colchicine and its more potent analogs to identify compounds with improved efficacy or selectivity. frontiersin.orgnih.govnih.gov Including this compound in such modeling studies could help to understand the structural features that contribute to its observed lower affinity compared to colchicine.
Future Directions in Colchicide Research
Exploration of Novel Synthetic Pathways and Analog Generation
The generation of colchicide analogs remains a cornerstone of future research, aimed at refining its biological activity and mitigating toxicity. A significant advancement in this area has been the development of a novel synthetic pathway starting from thiocolchicine (B1684108). This method involves the desulfurization of thiocolchicine using Raney nickel in a hydrogen atmosphere to produce tetrahydromethoxycolchicine. This intermediate is then oxidized to 10-demethoxycolchicine (this compound) using Pd/C in refluxing toluene. This pathway has also been successfully employed to create a variety of this compound analogues from their corresponding thiocolchicine precursors. nih.gov
Further synthetic explorations have focused on the regioselective demethylation of colchicine (B1669291) to produce analogs such as colchiceine (B1669290) (10-demethylcolchicine). nih.gov Building upon this, researchers have synthesized a series of novel esters and carbonates from these demethylated precursors. nih.gov Another promising strategy involves the modification of the C-10 substituent of colchicine. A series of C-10 derivatives have been prepared where the original group is replaced by halogens, as well as alkyl and alkoxy groups. nih.gov Many of these compounds can be synthesized through the nucleophilic substitution of 10-fluoro-10-demethoxycolchicine. nih.gov More recently, the synthesis of colchicine glycoconjugates has been explored, aiming to leverage the Warburg effect for targeted delivery to cancer cells. nih.gov These novel synthetic approaches are paving the way for a new generation of this compound-based compounds with potentially enhanced therapeutic profiles. The ongoing development of such synthetic methodologies is crucial for expanding the chemical diversity of this compound analogs available for biological evaluation. nih.govmdpi.comyoutube.com
Deeper Elucidation of Discrepancies in Tubulin Binding Activity
While this compound's interaction with tubulin is a focal point of its biological activity, significant discrepancies in binding affinity and activity exist, warranting deeper investigation. The binding of this compound to the tubulin heterodimer is known to induce a conformational change from a straight to a curved structure, which hinders microtubule assembly. mdpi.comnih.gov This interaction primarily occurs at the interface of the α and β subunits. mdpi.com
Recent research has highlighted the importance of tubulin isotypes in dictating the binding affinity of colchicinoids. nih.govnih.gov For instance, the βVI tubulin isotype, which is prevalent in hematopoietic cells, exhibits significantly different binding properties for colchicine-site ligands compared to brain tubulin. frontiersin.org Many colchicine derivatives display a lower affinity for this isotype. frontiersin.org Conversely, computational studies have identified the αβIII tubulin isotype as a key molecular target for enhancing the cytotoxic effects of colchicine derivatives in cancer cells, suggesting that designing analogs with higher affinity for this specific isotype could be a promising therapeutic strategy. nih.govnih.gov
The nature of the substituent at the C-10 position of the tropone (B1200060) ring also plays a critical role in tubulin binding. Studies have shown that the steric properties, rather than the electronic nature, of the C-10 substituent are the primary determinants of activity. nih.gov A decrease in potency has been observed with an increase in the length of the alkyl chain at this position. nih.gov These findings underscore the need for a more nuanced understanding of the structural requirements for optimal binding to different tubulin isotypes. A comparative analysis of the binding affinities of various this compound analogs to different β-tubulin isotypes is crucial for the rational design of next-generation tubulin inhibitors.
| Compound | Target Tubulin Isotype | Relative Binding Affinity/Activity | Reference |
|---|---|---|---|
| Colchicine Derivatives | αβI | High | nih.govnih.gov |
| Colchicine Derivatives | αβIII | High (Identified as key target for cytotoxicity) | nih.govnih.gov |
| Most Colchicine Derivatives | βVI (from Chicken Erythrocytes) | Lower affinity compared to brain tubulin | frontiersin.org |
| Benzimidazole Class Ligands | βVI (from Chicken Erythrocytes) | Increased affinity compared to brain tubulin | frontiersin.org |
| C-10 Alkyl Analogs | General Tubulin | Decreased activity with increasing alkyl chain length | nih.gov |
Investigation of Unexplored Molecular Targets and Pathways
Future research on this compound must extend beyond its canonical interaction with tubulin to uncover novel molecular targets and pathways that contribute to its diverse biological effects. Evidence suggests that this compound's mechanism of action is multifaceted, involving the modulation of various inflammatory and cellular signaling cascades. nih.gov
One of the most significant non-tubulin targets identified is the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome. nih.gov this compound has been shown to inhibit the activation of this inflammasome, which plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines. nih.gov Additionally, this compound can inhibit pore formation activated by purinergic receptors P2X7 and P2X2 and stimulate the maturation of dendritic cells and antigen presentation. nih.gov
Furthermore, this compound has been observed to interfere with the tubulin cofactor system, specifically the interactions between tubulin and tubulin-binding cofactors A (TBCA), B (TBCB), and E (TBCE). In vitro assays have demonstrated that this compound blocks the ability of TBCB and TBCE to dissociate the tubulin heterodimer. frontiersin.org This inhibition of tubulin heterodimer recycling represents a novel mechanism by which this compound can impact microtubule dynamics and cellular function, independent of direct binding to polymerized microtubules. The exploration of these and other potential non-tubulin targets will be critical for a comprehensive understanding of this compound's pharmacology and for identifying new therapeutic applications.
Development of this compound as a Research Tool for Cellular Biology
The well-defined interaction of this compound with tubulin makes it an invaluable tool for dissecting a multitude of cellular processes that are dependent on a dynamic microtubule network. Its ability to disrupt microtubule polymerization allows researchers to probe the roles of the cytoskeleton in various fundamental cellular activities. mdpi.comjournalagent.com
This compound is widely used to study mitosis, as its application leads to cell cycle arrest in the metaphase. nih.gov This property enables the synchronization of cell populations for studying cell cycle progression and the mechanisms of mitotic spindle formation. Beyond cell division, this compound is instrumental in investigating cellular processes such as cell migration, maintenance of cell shape, and intracellular trafficking, all of which rely on intact microtubules. journalagent.com
Moreover, the effects of this compound on cytokine and chemokine secretion provide a means to explore the role of microtubules in inflammatory responses and immune cell function. journalagent.com By observing the cellular consequences of microtubule disruption by this compound, researchers can gain insights into the intricate functions of the cytoskeleton in health and disease. Future applications could involve the use of this compound in high-throughput screening assays to identify other proteins involved in microtubule-dependent pathways.
Design and Synthesis of Next-Generation this compound-Based Probes and Analogs
The development of sophisticated chemical probes derived from the this compound scaffold is a promising frontier for future research. These tools will be instrumental in visualizing and quantifying the interactions of this compound with its cellular targets in real-time and within a native cellular environment. The design and synthesis of fluorescently labeled this compound analogs would enable direct visualization of their subcellular localization and binding to tubulin and potentially other proteins using advanced microscopy techniques. vanderbilt.edunih.govmdpi.com
In addition to fluorescent probes, the creation of biotinylated this compound derivatives would facilitate the identification of novel binding partners through affinity purification and subsequent mass spectrometry analysis. vanderbilt.edunih.gov This approach could uncover previously unknown molecular targets and expand our understanding of this compound's mechanism of action.
Furthermore, the synthesis of photoreactive this compound analogs, incorporating moieties that can be cross-linked to their binding partners upon photoactivation, would allow for the covalent labeling and subsequent identification of interacting proteins. unimi.it The insights gained from these next-generation probes will be invaluable for validating new molecular targets and for the rational design of more selective and potent this compound-based therapeutics. The continued refinement of these chemical biology tools will undoubtedly accelerate the pace of discovery in this compound research.
Q & A
[Basic] What are the standard analytical techniques for quantifying colchicine purity and stability in pharmacological research?
Methodological Answer:
Colchicine analysis typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for quantification and impurity profiling. Key steps include:
- Data Preprocessing : Calibration curves using reference standards and baseline correction to minimize noise .
- Chromatographic Peak Detection : Identification of colchicine peaks at retention times validated against certified reference materials .
- Impurity Profiling : Detection of degradation products (e.g., photolysis byproducts) via UV-Vis spectroscopy under controlled irradiation (e.g., 254 nm UV lamp, tungsten lamp for broad-spectrum studies) .
Example Protocol : For stability testing, expose colchicine solutions to light (300–700 nm) and sample every 2 hours for UV-Vis analysis to track degradation kinetics .
[Basic] How should researchers design experiments to assess colchicine's microtubule inhibition efficacy in vitro?
Methodological Answer:
- Cell-Based Assays : Use tubulin polymerization assays with purified β-tubulin, measuring IC50 values (e.g., colchicine IC50 = 3 nM ).
- Control Groups : Include taxol (microtubule stabilizer) and nocodazole (depolymerizing agent) as positive/negative controls.
- Data Collection : Quantify microtubule density via fluorescence microscopy or turbidity assays at 350 nm .
Key Consideration : Ensure solvent controls (e.g., DMSO ≤0.1% v/v) to avoid confounding effects on tubulin dynamics.
[Advanced] How can researchers resolve contradictions in colchicine's pharmacokinetic data across different experimental models?
Methodological Answer:
- Systematic Review : Use PRISMA guidelines to synthesize data from randomized controlled trials (RCTs) and observational studies, focusing on covariates like renal/hepatic impairment .
- Sensitivity Analysis : Stratify data by model type (e.g., murine vs. human primary cells) and adjust for bioavailability differences due to colchicine's narrow therapeutic index .
- In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) models to reconcile in vitro IC50 values with clinical plasma concentrations .
[Basic] What protocols ensure reproducibility in colchicine synthesis and characterization?
Methodological Answer:
- Synthetic Reproducibility : Document reaction conditions (solvent, temperature, catalysts) and characterize all new compounds via H/C NMR, high-resolution MS, and elemental analysis .
- Purity Validation : Report HPLC chromatograms with ≥98% purity thresholds and residual solvent levels (e.g., ethanol ≤0.5%) .
- Data Sharing : Provide Supplementary Information with raw spectral data and crystallization details to enable replication .
[Advanced] How to optimize colchicine extraction from natural sources while minimizing degradation?
Methodological Answer:
- Response Surface Methodology (RSM) : Use Box-Behnken design to optimize variables (e.g., ethanol concentration, extraction time). For lily flowers, optimal conditions include 60% ethanol, 50°C, and 33-minute extraction (yield: 16.25 µg/g) .
- Degradation Mitigation : Conduct extractions under inert atmospheres (N) and store samples at -80°C with desiccants to prevent photolysis and hydrolysis .
[Advanced] What statistical approaches are optimal for analyzing colchicine's dose-response relationships in heterogeneous patient populations?
Methodological Answer:
- Multivariate Regression : Adjust for covariates (age, comorbidities) using mixed-effects models to account for inter-individual variability .
- Subgroup Analysis : Stratify by genetic polymorphisms (e.g., CYP3A4 metabolizer status) to identify subpopulations with divergent responses .
- Power Calculations : Use G*Power software to determine sample sizes ensuring ≥80% power for detecting clinically relevant effect sizes (α=0.05) .
[Basic] How to validate colchicine's anti-inflammatory efficacy in preclinical models?
Methodological Answer:
- Animal Models : Use monosodium urate (MSU) crystal-induced gout models in rodents, measuring neutrophil infiltration via myeloperoxidase (MPO) assays .
- Biomarker Tracking : Quantify serum CRP and IL-1β levels pre/post-treatment to correlate with microtubule inhibition efficacy .
[Advanced] What strategies address colchicine's cytotoxicity in long-term cell culture studies?
Methodological Answer:
- Pulsed Dosing : Administer colchicine intermittently (e.g., 6-hour exposure followed by washout) to reduce sustained microtubule disruption .
- Rescue Experiments : Co-treat with N-acetylcysteine (NAC) to mitigate oxidative stress or use tubulin-stabilizing agents post-treatment .
[Basic] How to ensure ethical compliance in clinical trials involving colchicine?
Methodological Answer:
- Informed Consent : Disclose risks (e.g., gastrointestinal toxicity, myelosuppression) and monitor adverse events via DSMBs (Data Safety Monitoring Boards) .
- Inclusion/Exclusion Criteria : Exclude patients with severe renal impairment (eGFR <30 mL/min) due to colchicine's renal clearance pathway .
[Advanced] How to integrate metabolomics data to elucidate colchicine's off-target effects?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
